molecular formula C14H17ClN2O3 B11692143 1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine

1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine

Cat. No.: B11692143
M. Wt: 296.75 g/mol
InChI Key: QNXAMGZEABUAPL-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 2-chloro-4-nitrobenzoyl group attached to a 2-ethylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine typically involves the acylation of 2-ethylpiperidine with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide)

    Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), catalysts (e.g., palladium on carbon)

    Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane)

Major Products

    Substitution: Formation of substituted derivatives with various functional groups

    Reduction: Formation of 1-(2-Chloro-4-aminobenzoyl)-2-ethylpiperidine

    Oxidation: Formation of N-oxides of the piperidine ring

Scientific Research Applications

1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Cellular signaling pathways that are affected by the compound’s interaction with its targets, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine can be compared with other similar compounds, such as:

    2-Chloro-4-nitrobenzoyl chloride: A precursor used in the synthesis of this compound.

    1-(2-Chloro-4-nitrobenzoyl)piperidine: A similar compound lacking the ethyl group on the piperidine ring.

    1-(2-Chloro-4-aminobenzoyl)-2-ethylpiperidine: A reduction product of this compound.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

(2-chloro-4-nitrophenyl)-(2-ethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H17ClN2O3/c1-2-10-5-3-4-8-16(10)14(18)12-7-6-11(17(19)20)9-13(12)15/h6-7,9-10H,2-5,8H2,1H3

InChI Key

QNXAMGZEABUAPL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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